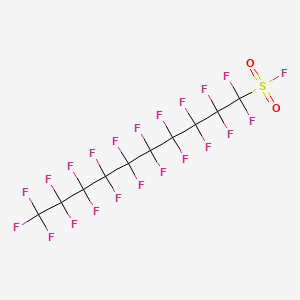
Perfluorodecanesulphonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluorodecanesulphonyl fluoride is a synthetic perfluorinated compound characterized by a sulfonyl fluoride functional group. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFASs), known for their exceptional chemical stability and resistance to degradation. These properties make this compound valuable in various industrial applications, particularly in the production of other fluorinated compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Perfluorodecanesulphonyl fluoride is typically synthesized through electrochemical fluorination (ECF) of decanesulfonyl fluoride in anhydrous hydrogen fluoride. The reaction can be represented as follows:
C10H21SO2F+21F−→C10F21SO2F+21H++42e−
This process involves the electrolysis of the precursor compound in a solution of hydrogen fluoride, resulting in the formation of this compound with a yield of approximately 25% .
Industrial Production Methods
On an industrial scale, the production of this compound follows the same electrochemical fluorination process. The precursor, decanesulfonyl fluoride, is subjected to electrolysis in anhydrous hydrogen fluoride, producing the desired compound along with hydrogen gas as a byproduct. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Perfluorodecanesulphonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form perfluorodecanesulfonic acid and hydrogen fluoride.
Reduction: The compound can be reduced to form perfluorodecanesulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophiles: Ammonia, primary and secondary amines are commonly used in substitution reactions.
Water: Hydrolysis reactions typically occur under acidic or basic conditions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Major Products
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Perfluorodecanesulfonic Acid: Resulting from hydrolysis.
Perfluorodecanesulfonamide: Produced via reduction.
Wissenschaftliche Forschungsanwendungen
Perfluorodecanesulphonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other perfluorinated compounds, which are essential in various chemical processes.
Biology: Employed in the study of biological systems due to its stability and resistance to degradation.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of perfluorodecanesulphonyl fluoride primarily involves its interaction with nucleophiles. The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. This reactivity is attributed to the electron-withdrawing nature of the perfluorinated chain, which enhances the electrophilicity of the sulfonyl fluoride group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorooctanesulfonyl fluoride: Similar in structure but with a shorter carbon chain.
Perfluorobutanesulfonyl fluoride: Another related compound with an even shorter carbon chain.
Perfluorooctanoic acid: A perfluorinated carboxylic acid with different functional groups.
Uniqueness
Perfluorodecanesulphonyl fluoride is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain length enhances its hydrophobicity and oleophobicity, making it particularly useful in applications requiring extreme resistance to water and oil.
Eigenschaften
CAS-Nummer |
307-51-7 |
|---|---|
Molekularformel |
C10F22O2S |
Molekulargewicht |
602.14 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonyl fluoride |
InChI |
InChI=1S/C10F22O2S/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34 |
InChI-Schlüssel |
QMNUYVWNQITPHA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


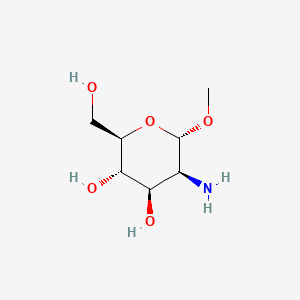
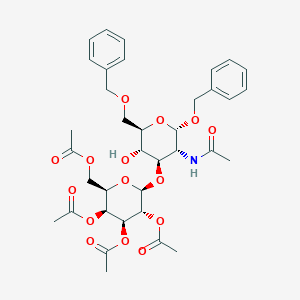
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
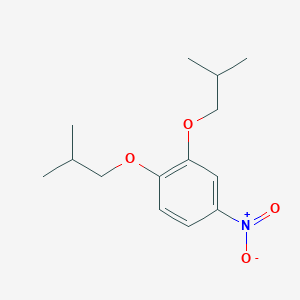

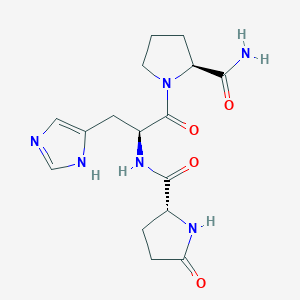
![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
![2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B13418220.png)
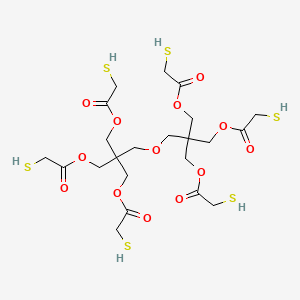

![2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid](/img/structure/B13418251.png)
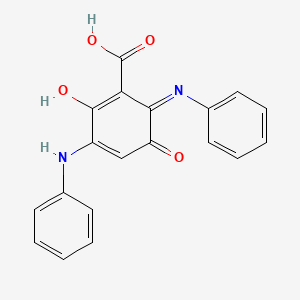
![2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt](/img/structure/B13418271.png)

